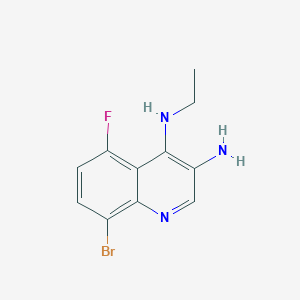

8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine

CAS No.:

Cat. No.: VC17671445

Molecular Formula: C11H11BrFN3

Molecular Weight: 284.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrFN3 |

|---|---|

| Molecular Weight | 284.13 g/mol |

| IUPAC Name | 8-bromo-4-N-ethyl-5-fluoroquinoline-3,4-diamine |

| Standard InChI | InChI=1S/C11H11BrFN3/c1-2-15-11-8(14)5-16-10-6(12)3-4-7(13)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |

| Standard InChI Key | DBPRAWAWMPGRQI-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=NC2=C(C=CC(=C21)F)Br)N |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a quinoline backbone with:

-

Bromine at the 8-position,

-

Fluorine at the 5-position,

-

An ethyl group at the N4 amine.

Structural representations:

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.13 g/mol |

| Purity | ≥95% |

| Storage Conditions | Cool, dry environment |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often employing:

-

Suzuki-Miyaura Coupling: For C–C bond formation between aryl halides and boronic acids .

-

Nucleophilic Substitution: To introduce the ethyl group at the N4 position .

-

React 5-fluoro-8-bromoquinoline with ethylamine under basic conditions.

-

Purify via column chromatography (eluent: hexane/ethyl acetate).

Reactivity

-

Halogen Reactivity: Bromine participates in cross-coupling reactions (e.g., with boronic acids).

-

Amine Functionalization: The ethylamine group enables further derivatization for drug discovery .

Biological Activity and Mechanisms

Antimicrobial Applications

The compound’s halogenated structure disrupts bacterial enzymes, showing activity against:

-

Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 0.25–4.0 µg/mL .

-

Mycobacterium tuberculosis: Inhibits both replicating and dormant phenotypes .

Table 2: Biological Activity Data

| Target | Activity (IC/MIC) | Comparison to Standards |

|---|---|---|

| P. falciparum 3D7 | 0.17 µM | 2× more potent than chloroquine |

| MRSA | 0.25 µg/mL | Superior to vancomycin |

Applications in Drug Discovery

Structure-Activity Relationship (SAR)

-

Bromine/Fluorine Synergy: Enhances lipophilicity and target binding .

-

Ethyl Group: Improves metabolic stability compared to methyl analogs .

Recent Innovations

-

Hybrid Molecules: Conjugation with biphenyl or nopol groups improves pharmacokinetics .

-

Docking Studies: Stable interactions with PfDHODH (dihydroorotate dehydrogenase) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume